4-Pentenylboronic acid 4-Pentenylboronic acid
Brand Name: Vulcanchem
CAS No.: 886747-03-1
VCID: VC2449414
InChI: InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h2,7-8H,1,3-5H2
SMILES: B(CCCC=C)(O)O
Molecular Formula: C5H11BO2
Molecular Weight: 113.95 g/mol

4-Pentenylboronic acid

CAS No.: 886747-03-1

Cat. No.: VC2449414

Molecular Formula: C5H11BO2

Molecular Weight: 113.95 g/mol

* For research use only. Not for human or veterinary use.

4-Pentenylboronic acid - 886747-03-1

CAS No. 886747-03-1
Molecular Formula C5H11BO2
Molecular Weight 113.95 g/mol
IUPAC Name pent-4-enylboronic acid
Standard InChI InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h2,7-8H,1,3-5H2
Standard InChI Key OYPOYNGGXOZFOZ-UHFFFAOYSA-N
SMILES B(CCCC=C)(O)O
Canonical SMILES B(CCCC=C)(O)O

Structural Characteristics and Basic Properties

4-Pentenylboronic acid belongs to the family of alkylboronic acids, featuring a boronic acid functional group (-B(OH)₂) attached to a 4-pentenyl carbon chain with a terminal alkene. The compound's structure includes a five-carbon backbone with a double bond between C4 and C5, while the boronic acid group is connected to C1. This arrangement gives the molecule distinctive reactivity patterns that make it useful in organic synthesis.

The structure can be represented as CH₂=CH-CH₂-CH₂-CH₂-B(OH)₂, with a molecular formula of C₅H₁₁BO₂. This organoboron compound shares characteristics with other alkylboronic acids while possessing unique reactivity due to its specific structural features. The terminal double bond provides opportunities for further functionalization through various chemical transformations.

Physical Properties

The physical properties of 4-pentenylboronic acid are influenced by both its boronic acid functionality and carbon chain structure. Unlike many boronic acids that exist as white crystalline solids, 4-pentenylboronic acid typically appears as a semi-solid or viscous liquid at room temperature. The compound has moderate solubility in organic solvents such as tetrahydrofuran (THF), diethyl ether, and dichloromethane, which is consistent with other alkylboronic acids of similar molecular weight.

Chemical Identity

4-Pentenylboronic acid is identified by the CAS number 886747-03-1. While the free boronic acid form is important in organic synthesis, derivatives such as the pinacol ester (4-pentenylboronic acid pinacol ester, CAS: 157735-10-9) are often employed in practice due to their enhanced stability and ease of handling . The pinacol ester has a molecular weight of 196.10 g/mol and features the characteristic dioxaborolane ring structure that protects the boron center .

Synthetic Approaches

Several synthetic methods have been developed for the preparation of 4-pentenylboronic acid and its derivatives. These approaches typically involve hydroboration reactions or metal-catalyzed borylations as key steps in the synthetic sequence.

Hydroboration-Oxidation Route

The most common synthetic route to 4-pentenylboronic acid involves the hydroboration of 1,4-pentadiene followed by oxidation. In this process, a borane reagent adds across one of the double bonds in a stereospecific manner, followed by oxidation to generate the boronic acid functionality. This reaction typically proceeds with high regioselectivity, with the boron preferentially adding to the less substituted carbon of the double bond .

The hydroboration reaction follows a syn-addition mechanism through a four-centered transition state, resulting in the boron and hydrogen being added to the same face of the double bond. This stereospecificity makes hydroboration a valuable method for creating stereodefined organoboron compounds . The reaction can be represented as follows:

  • Addition of borane reagent to 1,4-pentadiene

  • Formation of organoborane intermediate

  • Oxidation to yield 4-pentenylboronic acid

Industrial Production Methods

On an industrial scale, the synthesis of 4-pentenylboronic acid typically employs borane-dimethyl sulfide complex (BMS) as the borane source due to its stability and ease of handling. The oxidation step often utilizes hydrogen peroxide or sodium perborate as the oxidizing agent to convert the organoborane intermediate to the final boronic acid product. These reagents are preferred in large-scale syntheses due to their availability, cost-effectiveness, and relatively mild reaction conditions.

Alternative Synthetic Routes

Alternative approaches to 4-pentenylboronic acid include:

  • Metal-catalyzed borylation of 4-pentenyl halides

  • Cross-coupling reactions of vinyl boronic acids with appropriate alkyl substrates

  • Homologation reactions of lower homologs (such as allylboronic acids)

These alternative methods can offer advantages in terms of functional group tolerance, stereoselectivity, or scalability depending on the specific requirements of the synthesis.

Chemical Reactivity and Transformations

4-Pentenylboronic acid exhibits reactivity patterns characteristic of both alkylboronic acids and terminal alkenes, making it a versatile building block in organic synthesis. The compound can participate in various chemical transformations through either the boronic acid functional group or the terminal alkene.

Oxidation Reactions

The boronic acid functionality in 4-pentenylboronic acid can undergo oxidation to yield the corresponding alcohol. This transformation effectively converts the C-B bond to a C-O bond, producing 4-penten-1-ol as the primary product. The oxidation typically employs hydrogen peroxide or sodium perborate under basic conditions. This reaction represents an important synthetic application of boronic acids as precursors to alcohols.

Reduction Reactions

Reduction of 4-pentenylboronic acid can occur at either the boronic acid moiety or the double bond, depending on the reducing agent and reaction conditions. Complete reduction using reagents such as lithium aluminum hydride or sodium borohydride can lead to the formation of pentane through reduction of both functional groups. Selective reduction of either functionality can be achieved through careful selection of reducing agents and reaction conditions.

Cross-Coupling Reactions

One of the most significant applications of 4-pentenylboronic acid is in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. In these reactions, the boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds. This reaction provides a powerful method for introducing the 4-pentenyl group into more complex molecular structures.

Reactivity Table

Reaction TypeReagentsProductsConditions
OxidationH₂O₂, NaOH4-penten-1-olBasic conditions, room temperature to 60°C
ReductionLiAlH₄ or NaBH₄PentaneTHF or diethyl ether, 0°C to room temperature
Suzuki CouplingAryl halide, Pd catalyst, base4-pentenyl-aryl compoundsTHF or dioxane, 60-100°C
HydroborationBH₃·THF or 9-BBNDialkylborane intermediatesTHF, 0°C to room temperature

Applications in Organic Synthesis

4-Pentenylboronic acid serves as a valuable reagent in various synthetic applications, particularly in the construction of complex organic molecules containing five-carbon units with terminal functionalization potential.

Synthesis of Natural Products

Comparison with Related Organoboron Compounds

4-Pentenylboronic acid exhibits distinct properties and reactivity patterns compared to related organoboron compounds. Understanding these differences is important for selecting the appropriate reagent for specific synthetic applications.

Comparison with Positional Isomers

The position of the double bond in pentenylboronic acids significantly influences their reactivity and applications. Unlike 1-pentenylboronic acid (CH₃-CH₂-CH₂-CH=CH-B(OH)₂), which features the boronic acid directly attached to an sp² carbon, 4-pentenylboronic acid has the boronic acid connected to an sp³ carbon separated from the terminal alkene by three methylene units . This structural difference results in distinct reactivity patterns:

Property4-Pentenylboronic Acid1-Pentenylboronic Acid
StabilityHigher thermal stabilityLower thermal stability
Reactivity in CouplingRequires harsher conditionsMore reactive in coupling reactions
StereochemistryNo stereoisomers at B-C bondCan exist as E/Z isomers
Typical ApplicationsChain extension, functional handlesDirect vinyl transfer

Comparison with Aromatic Boronic Acids

Compared to aromatic boronic acids such as (4-pentylphenyl)boronic acid, 4-pentenylboronic acid shows different physical properties and reactivity patterns. The aromatic boronic acids typically exist as crystalline solids with higher melting points, while 4-pentenylboronic acid is usually a semi-solid or viscous liquid at room temperature .

Pinacol Ester Derivatives

The pinacol ester of 4-pentenylboronic acid (4,4,5,5-tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane) offers enhanced stability compared to the free boronic acid, making it more convenient for storage and handling in synthetic applications . The pinacol ester exhibits:

  • Increased stability toward air and moisture

  • Enhanced solubility in organic solvents

  • Improved compatibility with chromatographic purification techniques

  • Longer shelf-life compared to the free boronic acid

Structure-Activity Relationships

The structure of 4-pentenylboronic acid influences its reactivity and application profile in various synthetic contexts. Understanding these structure-activity relationships is crucial for optimizing its use in organic synthesis.

Effect of Chain Length

The five-carbon chain of 4-pentenylboronic acid provides an optimal balance between flexibility and functionality. The three-carbon spacer between the boronic acid group and the terminal alkene allows each functional group to react independently without significant electronic influence from the other. This separation enables selective reactions at either the boronic acid or the alkene, expanding the synthetic utility of the compound.

Influence of Boronic Acid Protection

Converting 4-pentenylboronic acid to protected forms such as pinacol esters significantly alters its handling properties and reactivity. The protected forms show:

  • Reduced tendency for self-condensation

  • Enhanced stability during purification

  • Modified reactivity in coupling reactions

  • Altered solubility profiles in organic solvents

These properties make protected derivatives particularly valuable in multi-step syntheses where stability and controlled reactivity are essential.

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